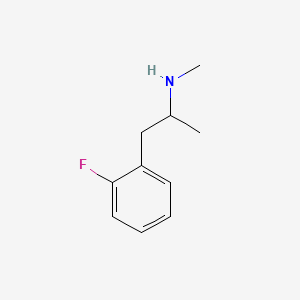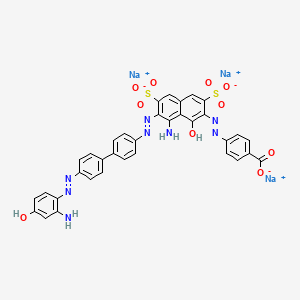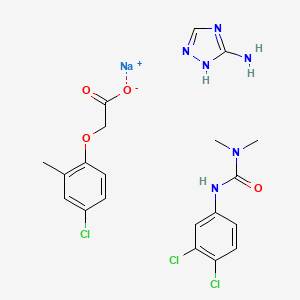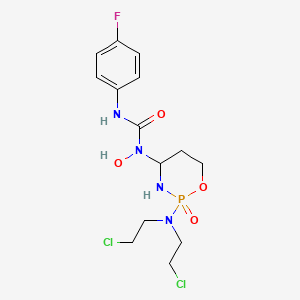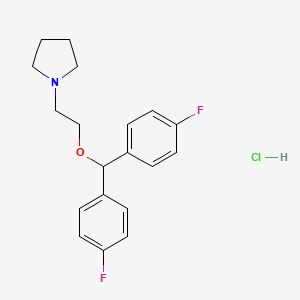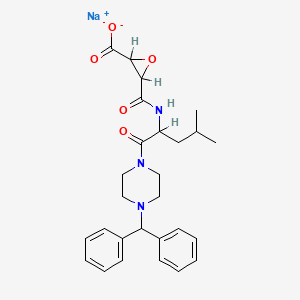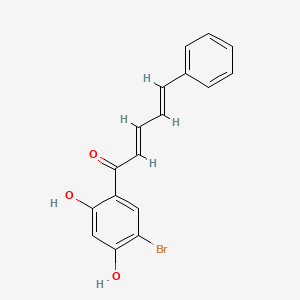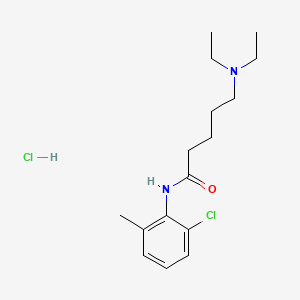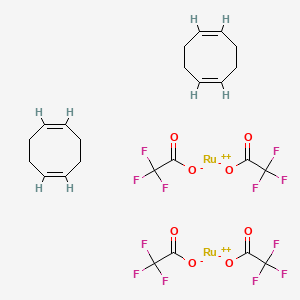
(Ru(COD)(CF3OCO)2)2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (Ru(COD)(CF3OCO)2)2 is a ruthenium-based complex where COD stands for cyclooctadiene and CF3OCO represents trifluoroacetate. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and chemical properties. Ruthenium complexes are known for their versatility and are widely used in various catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Ru(COD)(CF3OCO)2)2 typically involves the reaction of ruthenium trichloride with cyclooctadiene and trifluoroacetic acid. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
RuCl3+COD+2CF3COOH→(Ru(COD)(CF3OCO)2)2+HCl
The reaction is usually performed in a solvent such as tetrahydrofuran (THF) at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization and chromatography.
化学反応の分析
Types of Reactions
(Ru(COD)(CF3OCO)2)2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state ruthenium complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of a coordinating solvent like acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ruthenium tetroxide, while reduction can yield ruthenium hydride complexes.
科学的研究の応用
(Ru(COD)(CF3OCO)2)2: has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions.
Biology: Ruthenium complexes are explored for their potential as anticancer agents due to their ability to interact with DNA.
Medicine: The compound is studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light activation.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
作用機序
The mechanism by which (Ru(COD)(CF3OCO)2)2 exerts its effects involves the coordination of the ruthenium center with various substrates. The cyclooctadiene ligand provides a stable environment for the ruthenium, while the trifluoroacetate ligands enhance the compound’s reactivity. The molecular targets and pathways involved depend on the specific application, such as DNA binding in biological systems or substrate activation in catalytic processes.
類似化合物との比較
(Ru(COD)(CF3OCO)2)2: can be compared with other ruthenium complexes such as:
(Ru(COD)Cl2): This complex has similar catalytic properties but different reactivity due to the presence of chloride ligands.
(Ru(bpy)3)2+: A well-known ruthenium complex used in photochemistry and electrochemistry.
(Ru(p-cymene)Cl2): Another ruthenium complex with different ligands, used in hydrogenation and transfer hydrogenation reactions.
The uniqueness of This compound lies in its combination of cyclooctadiene and trifluoroacetate ligands, which provide a balance of stability and reactivity, making it suitable for a wide range of applications.
特性
CAS番号 |
133873-70-8 |
|---|---|
分子式 |
C24H24F12O8Ru2 |
分子量 |
870.6 g/mol |
IUPAC名 |
(1Z,5Z)-cycloocta-1,5-diene;ruthenium(2+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C8H12.4C2HF3O2.2Ru/c2*1-2-4-6-8-7-5-3-1;4*3-2(4,5)1(6)7;;/h2*1-2,7-8H,3-6H2;4*(H,6,7);;/q;;;;;;2*+2/p-4/b2*2-1-,8-7-;;;;;; |
InChIキー |
PDVWLQCCZLFCJV-LFKSYLCDSA-J |
異性体SMILES |
C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.C(=O)([O-])C(F)(F)F.[Ru+2].[Ru+2] |
正規SMILES |
C1CC=CCCC=C1.C1CC=CCCC=C1.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ru+2].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


